N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
説明
BenchChem offers high-quality N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-12-3-5-17(13(2)9-12)23-21(27)20(26)22-16-10-14-4-6-18(25)24-8-7-15(11-16)19(14)24/h3,5,9-11H,4,6-8H2,1-2H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCUPIQXISIJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide is a compound with a complex structure and potential therapeutic applications. This article explores its biological activity based on available research findings.
- Molecular Formula : C21H21N3O3
- Molecular Weight : 363.4 g/mol
- CAS Number : 898435-81-9
The biological activity of this compound appears to be linked to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on specific kinases and related signaling pathways that are crucial in cancer progression and inflammatory responses.
In Vitro Studies
-
Kinase Inhibition :
- The compound has shown potential in inhibiting key kinases involved in cell signaling pathways. For instance, it can inhibit the phosphorylation of extracellular signal-regulated kinase (ERK), which is often upregulated in cancer cells.
- In a study involving colorectal and pancreatic cancer cell lines (HT-29 and BxPC3), the compound demonstrated an IC50 value indicating effective inhibition of cell proliferation due to its kinase inhibitory activity .
- Inflammatory Response Modulation :
Case Studies
-
Cancer Models :
- In a recent study involving xenograft models for colorectal cancer, treatment with N1-(2,4-dimethylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide resulted in significant tumor size reduction compared to control groups. The mechanism was attributed to its ability to inhibit key signaling pathways associated with cancer cell proliferation .
- Inflammation Models :
Data Summary Table
| Study Type | Model Type | Key Findings |
|---|---|---|
| In Vitro | Cancer Cell Lines | IC50 values indicate effective inhibition of ERK |
| In Vivo | Xenograft Models | Significant tumor size reduction |
| In Vivo | Inflammatory Models | Reduced levels of IL-6 and other inflammatory markers |
Q & A
Q. What are the standard synthetic routes for this oxalamide derivative?
The synthesis involves multi-step organic reactions, typically starting with condensation of substituted phenyl amines with activated oxalic acid derivatives. Key steps include:
- Coupling reactions : Formation of the oxalamide bond using reagents like EDCI/HOBt or DCC.
- Ring closure : Cyclization of the pyrroloquinoline moiety under acidic or basic conditions.
- Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol) . Example protocol: A 52% yield was achieved for a fluorophenyl analog via controlled pH during hydrolysis and triethylamine as a base .
Q. Which analytical techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR to verify substituent positions and oxalamide connectivity. For example, aromatic protons in the 6.8–7.4 ppm range confirm phenyl group integration .
- Mass spectrometry : ESI-MS or HRMS to validate molecular weight (e.g., observed [M+H] at m/z 420.2) .
- HPLC : Purity assessment (>95% by reverse-phase C18 column) .
Q. What biological targets are associated with structurally similar oxalamides?
Analogous compounds target enzymes like soluble epoxide hydrolase (sEH) and receptors involved in inflammatory pathways. For example, adamantyl-oxalamides showed inhibitory activity against sEH with IC values <100 nM . The dimethylphenyl group may enhance lipophilicity, influencing membrane permeability .
Advanced Research Questions
Q. How can conflicting spectral data during structural elucidation be resolved?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions. For example, NOESY correlations can distinguish between ortho- and para-substituted phenyl groups .
- X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen-bonding patterns (e.g., SHELX-refined structures with R-factors <0.05) .
- Control experiments : Synthesize and characterize intermediate fragments to isolate spectral contributions .
Q. What strategies optimize reaction yields for the oxalamide bond formation?
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates.
- Catalyst systems : DMAP or pyridine enhance acylation efficiency, reducing side-product formation .
- Temperature control : Reactions at 0–5°C minimize decomposition of acid-sensitive intermediates (e.g., tetrahydroquinoline moieties) . Example optimization : A 35% yield increase was observed for a methoxyphenethyl analog using DMF as solvent and EDCI/HOBt coupling .
Q. How do substituent variations impact biological activity?
- Electron-withdrawing groups (e.g., Cl, F) : Increase binding affinity to hydrophobic enzyme pockets (e.g., sEH inhibition improved by 4-chlorophenyl vs. phenyl analogs) .
- Steric effects : Bulky groups (e.g., adamantyl) reduce off-target interactions but may lower solubility .
- Case study : Fluorine substitution at the phenyl ring enhanced metabolic stability in hepatic microsome assays (t >120 min vs. 60 min for non-fluorinated analogs) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
